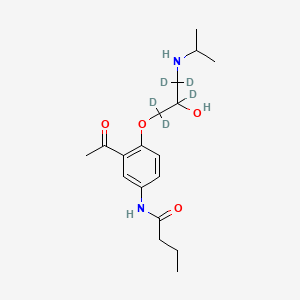

Acebutolol-d5

Descripción

Propiedades

IUPAC Name |

N-[3-acetyl-4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/i10D2,11D2,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEMGAFJFRBGGG-FPQCMJPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Acebutolol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Acebutolol-d5, a deuterated analog of the cardioselective β-adrenergic blocker, Acebutolol. The incorporation of deuterium into drug molecules is a valuable strategy in pharmaceutical research, often employed to investigate metabolic pathways, alter pharmacokinetic profiles, or serve as an internal standard in analytical studies. This document outlines a proposed synthetic route, detailed experimental protocols, and methods for the structural elucidation and purity assessment of Acebutolol-d5.

Overview of Acebutolol-d5

Acebutolol-d5 is an isotopologue of Acebutolol where five hydrogen atoms on the propanolamine side chain have been replaced by deuterium. This specific labeling provides a valuable tool for mass spectrometry-based quantitative analysis, as it exhibits a distinct mass shift from the parent compound while retaining similar physicochemical properties.

Table 1: Chemical and Physical Properties of Acebutolol and Acebutolol-d5

| Property | Acebutolol | Acebutolol-d5 |

| IUPAC Name | N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide[1] | N-[3-acetyl-4-[1,1,2,3,3-pentadeuterio-3-(isopropylamino)-2-hydroxypropoxy]phenyl]butanamide[2] |

| CAS Number | 37517-30-9[1] | 1189500-68-2[2] |

| Molecular Formula | C₁₈H₂₈N₂O₄[1] | C₁₈H₂₃D₅N₂O₄[2] |

| Molecular Weight | 336.43 g/mol [1] | 341.46 g/mol [2] |

Proposed Synthesis of Acebutolol-d5

Experimental Protocols

Step 1 & 2: Synthesis of 2-Acetyl-4-butyramidophenol (Intermediate 1)

This procedure is adapted from the "one-pot" synthesis and subsequent Fries rearrangement described in the patent literature for the non-deuterated intermediate[3].

-

Acylation: To a reaction vessel equipped with a reflux condenser and a water separator, add p-aminophenol, n-butyric acid, and a water-carrying agent such as toluene. The molar ratio of p-aminophenol to n-butyric acid is approximately 1:4[3]. Heat the mixture to reflux (100-120°C) to remove water. After the theoretical amount of water is collected, distill off the toluene.

-

Esterification: Cool the reaction mixture and add water as a dispersant. Add a solution of sodium hydroxide to form the phenate salt. Subsequently, add acetic anhydride dropwise while stirring to form the acetate ester, 4-butyramidophenyl acetate.

-

Fries Rearrangement: Isolate the crude 4-butyramidophenyl acetate. In a solvent-free reaction, mix the product with aluminum trichloride and heat to 120-130°C to induce the Fries rearrangement.

-

Work-up and Purification: After the reaction is complete, cool the mixture and hydrolyze with water. Filter the resulting solid crude product, which is 2-acetyl-4-butyramidophenol. Recrystallize from a suitable solvent system (e.g., toluene:ethanol) to obtain the purified intermediate[3].

Step 3: Etherification to form Deuterated Epoxide Intermediate

This step involves the reaction of the phenolic intermediate with commercially available Epichlorohydrin-d5.

-

Dissolve 2-acetyl-4-butyramidophenol (Intermediate 1) in a suitable solvent such as acetone or acetonitrile.

-

Add a base, such as anhydrous potassium carbonate, to the mixture to deprotonate the phenolic hydroxyl group.

-

Add Epichlorohydrin-d5 (CAS 69533-54-6) to the reaction mixture[4].

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure to obtain the crude deuterated epoxide intermediate.

Step 4 & 5: Epoxide Opening and Purification of Acebutolol-d5

The final steps involve the nucleophilic attack of isopropylamine on the deuterated epoxide, followed by purification.

-

Dissolve the crude deuterated epoxide intermediate in a suitable solvent like methanol or ethanol.

-

Add isopropylamine in excess to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the excess isopropylamine and solvent under reduced pressure.

-

The resulting crude Acebutolol-d5 can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final product with high purity.

Characterization of Acebutolol-d5

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Acebutolol-d5. The following workflow outlines the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized compound.

-

Method: A reversed-phase HPLC method is suitable for the analysis of Acebutolol[5][6].

-

Column: ODS (C18) column (e.g., 4.6 mm x 250 mm).

-

Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., phosphate buffer at pH 2.5) in a ratio such as 55:45 (v/v)[5] or an ion-pair reagent like sodium 1-heptanesulfonate in acetic acid[7].

-

Expected Result: A single major peak corresponding to Acebutolol-d5, with purity typically expected to be >95%.

Table 2: HPLC Parameters for Acebutolol Analysis

| Parameter | Condition |

| Column | C18 (ODS) |

| Mobile Phase | Methanol:Water (55:45, v/v) or Acetonitrile:Phosphate Buffer (pH 2.5)[5][6] |

| Flow Rate | 1.0 mL/min[6] |

| Detection | UV at 240 nm[5][7] |

| Purity | >95% (as per commercial standards)[2] |

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and the incorporation of deuterium atoms.

-

Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is ideal.

-

Expected Molecular Ion: In positive ESI mode, the protonated molecular ion [M+H]⁺ is expected at m/z ≈ 342.2, which is 5 mass units higher than that of non-deuterated Acebutolol (m/z ≈ 337.2)[8].

-

Fragmentation Analysis: The fragmentation pattern of Acebutolol-d5 will show characteristic shifts in fragment ions containing the deuterated side chain. For instance, the fragment corresponding to the loss of the butanamide group will be shifted by 5 mass units compared to the non-deuterated analog. The key fragment ion at m/z 116.11 in acebutolol, corresponding to the isopropylamino-propanol side chain, would be expected to shift to m/z 121.1 in the deuterated version[2][8].

Table 3: Expected Mass Spectrometry Data for Acebutolol-d5

| Ion | Expected m/z for Acebutolol | Expected m/z for Acebutolol-d5 |

| [M+H]⁺ | ~337.2 | ~342.2 |

| Side Chain Fragment | ~116.1 | ~121.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation and verifies the position of the deuterium labels.

-

¹H NMR:

-

The spectrum of Acebutolol-d5 will be similar to that of Acebutolol, but with the absence of signals corresponding to the five protons on the C1, C2, and C3 positions of the propoxy side chain.

-

The characteristic signals for the aromatic protons, the acetyl methyl group, and the butyramide chain will remain.

-

Integration of the remaining proton signals relative to each other will confirm the structure.

-

-

¹³C NMR:

-

The spectrum will show all the carbon signals expected for the acebutolol structure.

-

The carbons directly bonded to deuterium (CD, CD₂) will exhibit altered multiplicities (e.g., triplets for CD, quintets for CD₂) due to C-D coupling and will likely have slightly different chemical shifts compared to the non-deuterated compound.

-

Conclusion

This technical guide outlines a robust, albeit proposed, methodology for the synthesis and comprehensive characterization of Acebutolol-d5. By leveraging established synthetic routes for the core molecule and incorporating a commercially available deuterated building block, this guide provides a clear pathway for researchers to produce and validate this important analytical standard. The detailed characterization workflow, including HPLC, MS, and NMR, ensures the final product's identity, purity, and isotopic integrity, making it suitable for demanding applications in drug metabolism studies and bioanalytical assays.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents [patents.google.com]

- 4. Epichlorohydrin (Dâ , 98%) - Cambridge Isotope Laboratories, DLM-1008-10 [isotope.com]

- 5. researchgate.net [researchgate.net]

- 6. ijbpas.com [ijbpas.com]

- 7. researchgate.net [researchgate.net]

- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Acebutolol-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Acebutolol-d5, a deuterated internal standard crucial for the accurate quantification of the beta-blocker Acebutolol in complex biological matrices. Understanding the fragmentation behavior of this stable isotope-labeled compound is paramount for developing robust and reliable bioanalytical methods. This document outlines the key product ions, proposes a detailed fragmentation pathway, and provides a representative experimental protocol for its analysis.

Core Fragmentation Data of Acebutolol-d5

The mass spectrometric analysis of Acebutolol-d5 reveals a characteristic fragmentation pattern under positive electrospray ionization (ESI) conditions. The precursor ion and its major product ions are summarized below. These ions are fundamental for establishing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions in quantitative mass spectrometry assays.

| Ion | m/z (Da) | Description |

| Precursor Ion [M+H]⁺ | 342.2 | Protonated molecule of Acebutolol-d5 |

| Product Ion 1 | 269.2 | Loss of the N-isopropyl group from the side chain |

| Product Ion 2 | 226.1 | Cleavage of the ether linkage, retaining the deuterated side chain |

| Product Ion 3 | 121.1 | Isopropylamino-propanol-d5 side chain fragment |

Elucidating the Fragmentation Pathway

The fragmentation of protonated Acebutolol-d5 is primarily driven by cleavages around the ether linkage and the secondary amine in the propanolamine side chain. The five deuterium atoms are typically located on the propanolamine moiety, which influences the mass-to-charge ratio of the resulting fragment ions.

A key fragmentation route involves the loss of the neutral isopropylamine group, leading to a stable product ion. Another significant pathway is the cleavage of the ether bond, resulting in the formation of the deuterated isopropylamino-propanol side chain ion and the corresponding substituted phenyl ring structure.

Caption: Proposed fragmentation pathway of Acebutolol-d5.

Experimental Protocol for LC-MS/MS Analysis

This section provides a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of Acebutolol-d5. Optimization of these parameters may be required for specific instrumentation and matrices.

Liquid Chromatography (LC) System:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometry (MS) System:

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Ion Spray Voltage: 5500 V

-

Source Temperature: 500 °C

-

Curtain Gas: 30 psi

-

Collision Gas (CAD): Nitrogen, medium

-

MRM Transitions:

-

Acebutolol-d5: Q1 (m/z) 342.2 -> Q3 (m/z) 269.2 (Quantifier), 226.1 (Qualifier)

-

-

Collision Energy (CE): Optimized for the specific instrument, typically in the range of 20-40 eV.

-

Declustering Potential (DP): Optimized for the specific instrument, typically in the range of 60-100 V.

The fragmentation of unlabeled Acebutolol typically results in a protonated molecule at m/z 337.2, which then fragments to product ions, with a key fragment being m/z 116.1, corresponding to the isopropylamino-propanol side chain.[1][2][3] A study on the hydrogen-deuterium exchange of Acebutolol identified a fragment of m/z 221.1317 for Acebutolol-d5. The molecular formula for Acebutolol-d5 is C18H23D5N2O4, with a molecular weight of 341.46.[4]

The experimental workflow for analyzing Acebutolol-d5 in a biological sample is a multi-step process.

Caption: General workflow for bioanalytical quantification.

References

Technical Guide: Isotopic Enrichment and Purity of Acebutolol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic enrichment and purity of Acebutolol-d5, a deuterated analog of the cardioselective beta-1 adrenergic receptor antagonist, Acebutolol. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds in their studies.

Introduction to Acebutolol-d5

Acebutolol-d5 is a stable isotope-labeled version of Acebutolol, where five hydrogen atoms have been replaced with deuterium. This modification results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by mass spectrometry. Consequently, Acebutolol-d5 is frequently employed as an internal standard in pharmacokinetic and metabolic studies, as well as in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium at specific, stable positions within the molecule is crucial for its utility as a reliable internal standard.

Data on Isotopic Enrichment and Chemical Purity

The quality of Acebutolol-d5 is defined by its isotopic enrichment and its chemical purity. The following tables summarize the key quantitative data for a representative batch of Acebutolol-d5.

Table 1: Chemical and Physical Properties of Acebutolol-d5

| Property | Value |

| Chemical Name | N-(3-Acetyl-4-(2-hydroxy-3-(isopropylamino)propoxy-1,1,2,3,3-d5)phenyl)butyramide |

| Molecular Formula | C₁₈H₂₃D₅N₂O₄ |

| Molecular Weight | 341.46 g/mol |

| Appearance | White to off-white solid |

Table 2: Purity and Isotopic Enrichment Data

| Parameter | Specification | Result | Method |

| Chemical Purity | >98% | 99.72% | LC-MS |

| Isotopic Enrichment (d₅) | >98% | 99.95% | LC-MS |

| Isotopic Distribution | LC-MS | ||

| d₅ | 99.95% | ||

| d₁ | 0.01% | ||

| d₀ | 0.04% |

Experimental Protocols

The determination of isotopic enrichment and chemical purity of Acebutolol-d5 relies on validated analytical methodologies. The following sections outline the general experimental protocols for these analyses.

Synthesis of Acebutolol-d5

While specific, detailed synthesis protocols for commercial Acebutolol-d5 are often proprietary, a plausible synthetic route can be inferred from the known synthesis of Acebutolol and studies on hydrogen-deuterium (H/D) exchange. The synthesis likely involves the reaction of a deuterated precursor or the exchange of protons for deuterons on the Acebutolol molecule.

A potential method involves a base-catalyzed H/D exchange reaction using a deuterium source such as deuterium oxide (D₂O). The reaction can be monitored by NMR spectroscopy to track the incorporation of deuterium at specific positions.

Illustrative Synthesis Workflow:

Caption: Illustrative workflow for the synthesis of Acebutolol-d5 via H/D exchange.

Determination of Chemical Purity by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a standard method for determining the chemical purity of pharmaceutical compounds.

General Protocol:

-

Sample Preparation: A stock solution of Acebutolol-d5 is prepared in a suitable solvent (e.g., methanol) and then diluted to an appropriate concentration for analysis.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Analysis: Full scan mode to detect all ions within a specified mass range. The purity is determined by integrating the peak area of Acebutolol-d5 and any detected impurities.

-

LC-MS Analysis Workflow:

Caption: Workflow for determining chemical purity using LC-MS.

Determination of Isotopic Enrichment by Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment of a labeled compound.

General Protocol:

-

Sample Infusion: A solution of Acebutolol-d5 is directly infused into the mass spectrometer to obtain a high-resolution mass spectrum.

-

Data Acquisition: The instrument is set to acquire data in full scan mode with high resolving power to accurately measure the mass-to-charge ratio (m/z) of the different isotopologues.

-

Data Analysis: The relative intensities of the peaks corresponding to the unlabeled (d₀), partially labeled (d₁, d₂, etc.), and fully labeled (d₅) Acebutolol are measured. The isotopic enrichment is calculated as the percentage of the d₅ isotopologue relative to the sum of all isotopologues.

Structural Confirmation and Isotopic Labeling Position by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of Acebutolol-d5 and to verify the positions of the deuterium labels.

General Protocol:

-

Sample Preparation: A solution of Acebutolol-d5 is prepared in a suitable non-deuterated solvent (e.g., DMSO).

-

¹H NMR Spectroscopy: The absence or significant reduction of proton signals at the expected positions of deuteration confirms the successful labeling.

-

²H NMR Spectroscopy: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.

NMR Analysis Workflow:

Caption: Workflow for NMR analysis of Acebutolol-d5.

Mechanism of Action: Beta-1 Adrenergic Receptor Signaling

Acebutolol is a cardioselective antagonist of the beta-1 adrenergic receptor. These receptors are primarily located in the heart and, when activated by catecholamines like norepinephrine and epinephrine, they initiate a signaling cascade that increases heart rate, contractility, and conduction velocity. By blocking these receptors, Acebutolol reduces the effects of sympathetic stimulation on the heart.

Signaling Pathway of Beta-1 Adrenergic Receptor Activation:

Caption: Simplified signaling pathway of the beta-1 adrenergic receptor and the antagonistic action of Acebutolol.

Conclusion

This technical guide has provided a comprehensive overview of the isotopic enrichment and purity of Acebutolol-d5. The presented data and experimental methodologies underscore the high quality of this stable isotope-labeled standard, making it a reliable tool for quantitative bioanalytical applications. The included diagrams offer a visual representation of the analytical workflows and the pharmacological context of Acebutolol's mechanism of action. Researchers and drug development professionals can utilize this information to ensure the accuracy and reproducibility of their studies involving Acebutolol.

Stability of Acebutolol-d5 Under Diverse Storage Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Acebutolol-d5 under various storage conditions. The information presented herein is crucial for researchers, scientists, and professionals in drug development to ensure the quality, efficacy, and safety of Acebutolol-d5 throughout its lifecycle. This document details degradation pathways, experimental protocols for stability assessment, and presents quantitative data from forced degradation studies.

Introduction to Acebutolol Stability

Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. Understanding its stability profile is paramount for the development of safe and effective pharmaceutical formulations. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance.[4][5] These studies also aid in the development and validation of stability-indicating analytical methods.

Summary of Forced Degradation Studies on Acebutolol

Forced degradation studies on Acebutolol have revealed its susceptibility to hydrolytic and photolytic conditions, while it remains relatively stable under oxidative and thermal stress.[4][5][6] A summary of the findings from these studies is presented in the tables below.

Table 1: Summary of Acebutolol Stability under Forced Degradation Conditions

| Stress Condition | Observation | Reference |

| Hydrolytic (Acidic) | Labile, significant degradation observed. | [4][5][6] |

| Hydrolytic (Basic) | Labile, significant degradation observed. | [4][5][6] |

| Hydrolytic (Neutral) | Stable. | [4][5] |

| Oxidative | Stable. | [4][5][6] |

| Thermal (Solid State) | Stable. | [4][5] |

| Photolytic | Labile, minor degradation observed. | [4][5] |

Table 2: Degradation Products of Acebutolol Identified in Forced Degradation Studies

| Degradation Product (DP) | Formed Under | Method of Identification | Reference |

| DP-I | Acidic and Basic Hydrolysis | LC-MS/MS | [4] |

| DP-II | Photolytic Conditions | LC-MS/MS | [4] |

| DP-III | Photolytic Conditions | LC-MS/MS | [4] |

| DP-IV | Basic Hydrolysis | LC-MS/MS | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections outline typical experimental protocols for forced degradation and stability-indicating HPLC analysis of Acebutolol.

Forced Degradation Study Protocol

This protocol is a general guideline based on established methods for stress testing of pharmaceuticals.[4][5][6]

Caption: Workflow for Forced Degradation Study of Acebutolol-d5.

3.1.1. Acid Hydrolysis

-

Dissolve Acebutolol-d5 in a suitable solvent and dilute with 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.

-

Reflux the solution at 80°C for a specified period (e.g., 2-8 hours), withdrawing samples at various time points.

-

Cool the samples to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to a suitable concentration for analysis.

3.1.2. Alkaline Hydrolysis

-

Dissolve Acebutolol-d5 in a suitable solvent and dilute with 0.1 M sodium hydroxide to a final concentration of approximately 1 mg/mL.

-

Reflux the solution at 80°C for a specified period, withdrawing samples at various time points.

-

Cool the samples to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

-

Dilute with the mobile phase to a suitable concentration for analysis.

3.1.3. Oxidative Degradation

-

Dissolve Acebutolol-d5 in a suitable solvent and treat with a solution of 3% hydrogen peroxide at room temperature.

-

Monitor the reaction for a specified period (e.g., 24 hours), withdrawing samples at various time points.

-

Dilute with the mobile phase to a suitable concentration for analysis.

3.1.4. Thermal Degradation

-

Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.

-

At various time points, withdraw samples, dissolve in a suitable solvent, and dilute to a suitable concentration for analysis.

3.1.5. Photolytic Degradation

-

Expose the solid drug substance or a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

At the end of the exposure period, prepare solutions of both the exposed and control samples for analysis.

Stability-Indicating HPLC Method

A validated, stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from its degradation products.

Table 3: Example of a Stability-Indicating HPLC Method for Acebutolol

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [7] |

| Mobile Phase | Acetonitrile:Phosphate buffer (pH 2.5) (85:15 v/v) | [7] |

| Flow Rate | 1.0 mL/min | [7] |

| Detection Wavelength | 230 nm | [7] |

| Column Temperature | Ambient | |

| Injection Volume | 20 µL |

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Degradation Pathway of Acebutolol

Based on the characterization of degradation products from forced degradation studies, a plausible degradation pathway for Acebutolol has been proposed.[4][8]

Caption: Proposed Degradation Pathway of Acebutolol.

Long-Term and Accelerated Stability Testing

While forced degradation studies provide insight into the intrinsic stability of a molecule, long-term and accelerated stability studies are required to establish a retest period for the drug substance and a shelf-life for the drug product. These studies should be conducted according to ICH Q1A(R2) guidelines.[9][10][11][12][13]

Table 4: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Conclusion

The stability of Acebutolol-d5 is a critical attribute that must be thoroughly evaluated to ensure the quality and safety of pharmaceutical products. This guide summarizes the available knowledge on the degradation of Acebutolol under various stress conditions, provides detailed experimental protocols for stability assessment, and outlines the principles of long-term and accelerated stability testing. While specific data for the deuterated form is limited, the information on Acebutolol provides a robust framework for initiating and conducting comprehensive stability studies for Acebutolol-d5. It is recommended that formal stability studies are conducted on Acebutolol-d5 to establish its specific degradation profile and to ensure compliance with regulatory requirements.

References

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. bioscientia.de [bioscientia.de]

- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijbpas.com [ijbpas.com]

- 8. researchgate.net [researchgate.net]

- 9. database.ich.org [database.ich.org]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. youtube.com [youtube.com]

- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Pharmacokinetic Profile of Acebutolol-d5 in Preclinical Models: An In-depth Technical Guide

Disclaimer: Publicly available data on the pharmacokinetic profile of Acebutolol-d5 is limited. This guide summarizes the pharmacokinetic data of its non-deuterated counterpart, Acebutolol, in preclinical models. Deuterated compounds are frequently utilized as internal standards in bioanalytical methods or to investigate metabolic pathways, and their pharmacokinetic properties are generally considered to be comparable to the non-deuterated form. The information presented herein should, therefore, be regarded as a proficient surrogate for the pharmacokinetic profile of Acebutolol-d5.

Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist used in the management of hypertension and cardiac arrhythmias.[1][2] It undergoes extensive metabolism to an active metabolite, diacetolol, which is equipotent to the parent drug.[3][4] The rat is considered a suitable animal model for studying the pharmacokinetics of acebutolol.[3]

Quantitative Pharmacokinetic Data of Acebutolol in Rats

The following table summarizes key pharmacokinetic parameters of acebutolol in rats following different routes of administration.

| Pharmacokinetic Parameter | Route of Administration | Value (R-enantiomer) | Value (S-enantiomer) | Species/Strain | Reference |

| Bioavailability | Oral | 59% | 63% | Sprague-Dawley Rats | [3] |

| Intraperitoneal (i.p.) | 86% | 84% | Sprague-Dawley Rats | [3] | |

| Effect of Food on Oral Bioavailability | Oral (with food) | - | Reduced by 60% | Sprague-Dawley Rats | [3] |

| Elimination Half-life (t½) | Intravenous (i.v.) | 3.2 ± 1.1 hours | - | Healthy Volunteers | |

| Oral | 3.2 ± 0.9 hours | - | Healthy Volunteers | ||

| Major Metabolite | - | Diacetolol | Diacetolol | Rats, Humans | [3][4] |

| Metabolite Elimination Half-life (t½) | - | 8 to 13 hours | - | Humans | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below is a representative experimental protocol for a pharmacokinetic study of acebutolol in a rat model, synthesized from available literature.

Animal Model

-

Species: Rat[3]

-

Strain: Sprague-Dawley[3]

-

Sex: Female[3]

-

Health Status: Healthy Wistar albino male rats have also been used in absorption studies.[6]

-

Housing and Acclimatization: Animals should be housed in standard laboratory conditions with a controlled light-dark cycle and provided with food and water ad libitum. A suitable acclimatization period is necessary before the commencement of the study.

-

Pre-study Preparation: For oral administration studies, animals are typically fasted overnight to avoid food-drug interactions, which have been shown to reduce the bioavailability of acebutolol by 60%.[3] For intravenous studies, cannulation of a suitable vein (e.g., jugular vein) may be required for drug administration and/or blood sampling.[7]

Drug Administration

-

Formulation: Acebutolol is typically dissolved in a suitable vehicle, such as sterile water or saline.

-

Routes of Administration:

-

Dose: The dose will depend on the specific objectives of the study. For instance, a dose of 1 mg/kg has been used for intravenous administration in human studies.

Sample Collection

-

Biological Matrix: Blood is the primary matrix for pharmacokinetic analysis. Urine can also be collected to assess renal excretion.

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug. For example, samples might be collected at 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours after administration.

-

Sample Processing: Blood samples are typically collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method

A validated high-performance liquid chromatography (HPLC) method is commonly used for the simultaneous determination of acebutolol and its active metabolite, diacetolol, in plasma.

-

Sample Preparation: A protein precipitation method is often employed. This involves adding a precipitating agent, such as acetonitrile, to the plasma sample to remove proteins. The supernatant is then separated by centrifugation and may be further diluted before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is suitable for the separation.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used.

-

Detection: UV detection at a specific wavelength (e.g., 231 nm) is a common method.[8] More sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used.[9]

-

-

Quantification: The concentration of the analytes is determined by comparing the peak area or peak height of the analytes in the samples to that of a standard curve prepared with known concentrations of the analytes. An internal standard is used to ensure accuracy and precision.

Visualizations

Experimental Workflow for Preclinical Pharmacokinetic Study

References

- 1. Acebutolol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacokinetics and multiple peaking of acebutolol enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Acebutolol Hydrochloride? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 8. Effects of grapefruit juice on the pharmacokinetics of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of Acebutolol-d5 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Overview of Acebutolol

Acebutolol is a cardioselective beta-blocker used in the management of hypertension and cardiac arrhythmias.[1] Its mechanism of action involves the blockade of β1-adrenergic receptors in the heart, leading to a reduction in heart rate, cardiac contractility, and blood pressure. The deuterated form, Acebutolol-d5, is often used as an internal standard in pharmacokinetic studies due to its similar chemical properties and distinct mass spectrometric signature.

Solubility Data

Precise, quantitative solubility data for Acebutolol-d5 in a range of organic solvents remains limited in publicly accessible databases. However, data for Acebutolol hydrochloride provides a valuable point of reference. It is important to note that the solubility of the free base (Acebutolol-d5) may differ from its hydrochloride salt.

Table 1: Solubility of Acebutolol Hydrochloride in Various Solvents

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 74 | 25 | Acebutolol HCl[2] |

| Water | 74 | 25 | Acebutolol HCl[2] |

| Ethanol | 74 | 25 | Acebutolol HCl[2] |

| Methanol | Freely Soluble | Not Specified | Acebutolol HCl[3] |

| Acetic Acid (100%) | Freely Soluble | Not Specified | Acebutolol HCl |

| Acetone | Very Slightly Soluble | Not Specified | Acebutolol HCl[4] |

| Diethyl Ether | Practically Insoluble | Not Specified | Acebutolol HCl[3] |

| Methylene Chloride | Very Slightly Soluble | Not Specified | Acebutolol HCl[4] |

"Freely soluble" is defined by the Japanese Pharmacopoeia as requiring less than 10 parts of solvent for 1 part of solute. "Very slightly soluble" is defined as requiring from 1000 to 10000 parts of solvent for 1 part of solute. "Practically insoluble" means that more than 10,000 parts of solvent are needed to dissolve one part of the solute.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of pre-formulation studies. Both kinetic and thermodynamic solubility assays are commonly employed.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid Acebutolol-d5 to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant. Filtration using a syringe filter (e.g., 0.22 µm PTFE) is recommended to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of Acebutolol-d5 in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Kinetic Solubility Assay (High-Throughput Screening)

This method provides a rapid assessment of solubility and is often used in early drug discovery to screen large numbers of compounds.

Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of Acebutolol-d5 in 100% DMSO (e.g., 10-20 mM).

-

-

Assay Plate Preparation:

-

In a 96-well microplate, add a small volume of the DMSO stock solution to a larger volume of the test solvent (e.g., various organic solvents or buffer systems). This rapid addition from a high-concentration organic solution into an aqueous or organic environment can lead to the formation of a supersaturated solution followed by precipitation.

-

-

Incubation:

-

Incubate the plate at a controlled temperature for a shorter period than the thermodynamic assay (e.g., 1-2 hours) with gentle shaking.

-

-

Precipitate Detection/Quantification:

-

The amount of precipitated material can be assessed using various methods:

-

Nephelometry: Measures the light scattering caused by insoluble particles.

-

UV Absorbance: After filtration or centrifugation to remove the precipitate, the concentration of the dissolved compound in the supernatant is measured by UV absorbance.

-

LC-MS/MS Analysis: Provides a more sensitive and specific quantification of the dissolved compound in the supernatant.

-

-

Visualizations

Signaling Pathway of Acebutolol

Acebutolol, as a β1-selective adrenergic antagonist, primarily exerts its effects by blocking the binding of catecholamines (epinephrine and norepinephrine) to β1-receptors in cardiac tissue. This action inhibits the downstream signaling cascade that would normally lead to increased heart rate and contractility.

Caption: Signaling pathway of Acebutolol's antagonism at the β1-adrenergic receptor.

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps involved in a typical thermodynamic solubility experiment.

Caption: Workflow for determining thermodynamic solubility.

Conclusion

While direct quantitative solubility data for Acebutolol-d5 in organic solvents is not extensively documented, the information available for Acebutolol HCl serves as a useful initial guide for researchers. The provided experimental protocols offer a robust framework for determining the precise solubility of Acebutolol-d5 in solvents relevant to specific research and development needs. The visualization of the signaling pathway and experimental workflow aims to provide a clear and concise understanding of the compound's mechanism and the process of solubility determination. It is recommended that researchers perform their own solubility studies to obtain data specific to their experimental conditions and the particular form of the compound being used.

References

Methodological & Application

LC-MS/MS Method Development for the Quantification of Acebutolol-d5

Application Note

Abstract

This application note presents a robust and sensitive LC-MS/MS method for the quantitative analysis of Acebutolol-d5 in biological matrices. Acebutolol, a cardioselective beta-blocker, is frequently monitored in clinical and research settings. The use of a stable isotope-labeled internal standard, Acebutolol-d5, ensures high accuracy and precision. This method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a UPLC system and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical method for Acebutolol.

Introduction

Acebutolol is a beta-1 selective adrenergic receptor antagonist used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. Accurate and precise quantification of acebutolol in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. The stable isotope-labeled internal standard, Acebutolol-d5, is employed to compensate for matrix effects and variations in sample processing and instrument response, leading to improved data quality. This document provides a detailed protocol for the development and implementation of an LC-MS/MS method for Acebutolol-d5.

Experimental

Materials and Reagents

-

Acebutolol and Acebutolol-d5 standards were sourced from a reputable supplier.

-

HPLC-grade acetonitrile, methanol, and water were used.

-

Formic acid (LC-MS grade).

-

Human plasma (or other relevant biological matrix).

Instrumentation

-

A UPLC system coupled to a triple quadrupole mass spectrometer was used.

-

A C18 reversed-phase column was employed for chromatographic separation.

Method Parameters

The developed LC-MS/MS method parameters are summarized in the tables below.

Liquid Chromatography

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table below |

Gradient Elution Profile

| Time (min) | %A | %B |

| 0.0 | 95 | 5 |

| 1.5 | 5 | 95 |

| 2.0 | 5 | 95 |

| 2.1 | 95 | 5 |

| 3.0 | 95 | 5 |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 1000 L/hr |

| Cone Gas Flow | 150 L/hr |

| Collision Gas | Argon |

MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Acebutolol | 337.2 | 116.1 | 35 | 22 |

| Acebutolol-d5 (Internal Standard) | 342.2 | 121.1 | 35 | 22 |

*Note: The cone voltage and collision energy for Acebutolol-d5 are proposed based on the values for the unlabeled compound. Optimal values should be determined experimentally by infusing the compound and varying these parameters.

Protocols

Standard Solution Preparation

-

Prepare individual stock solutions of Acebutolol and Acebutolol-d5 in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions of Acebutolol by serial dilution of the stock solution with 50:50 methanol:water to achieve a range of concentrations for the calibration curve.

-

Prepare a working internal standard solution of Acebutolol-d5 at a concentration of 100 ng/mL in 50:50 methanol:water.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (or calibrator/QC), add 20 µL of the Acebutolol-d5 internal standard working solution (100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of Acebutolol-d5.

Acebutolol Fragmentation Pathway

Caption: Proposed fragmentation of Acebutolol in MS/MS.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Acebutolol-d5. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in various research and development settings. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results.

Quantitative Analysis of Acebutolol in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard

Application Note

AN0012

Abstract

This application note presents a sensitive and robust UPLC-MS/MS method for the quantitative determination of acebutolol in human plasma. The assay utilizes protein precipitation for sample preparation and stable isotope-labeled acebutolol (Acebutolol-d5) as the internal standard (IS) to ensure accuracy and precision. The method is validated over a linear range suitable for pharmacokinetic studies and demonstrates excellent performance in terms of linearity, precision, accuracy, recovery, and matrix effect, adhering to regulatory guidelines for bioanalytical method validation.

Introduction

Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist used in the management of hypertension and cardiac arrhythmias. Monitoring its concentration in plasma is crucial for pharmacokinetic and bioequivalence studies. This application note describes a high-throughput and reliable UPLC-MS/MS method for the quantification of acebutolol in human plasma, employing Acebutolol-d5 as the internal standard to compensate for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

-

Acebutolol hydrochloride (Reference Standard)

-

Acebutolol-d5 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure)

-

Human plasma (K2-EDTA)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Sample Preparation

A protein precipitation method was employed for the extraction of acebutolol and Acebutolol-d5 from human plasma.

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 25 µL of Acebutolol-d5 internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL onto the UPLC-MS/MS system.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Acebutolol | 337.2 | 116.1 | 35 | 22 |

| Acebutolol-d5 | 342.2 | 121.1 | 35 | 22 |

Results and Discussion

Method Validation

The method was validated according to the FDA guidelines on bioanalytical method validation. The validation parameters included linearity, precision, accuracy, selectivity, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for acebutolol in human plasma. A weighting factor of 1/x² was used. The coefficient of determination (r²) was consistently ≥ 0.995.

Table 1: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | Regression Equation | r² |

| Acebutolol | 1 - 1000 | y = 0.0214x + 0.0012 | ≥ 0.995 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in Table 2. The precision (%CV) was within ±15% for all QC levels (±20% for LLOQ), and the accuracy (%Bias) was between 85% and 115% (80% and 120% for LLOQ).[1]

Table 2: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |

| LLOQ | 1 | 8.5 | 5.2 | 10.2 | 6.8 |

| LQC | 3 | 6.1 | -2.3 | 7.5 | -1.5 |

| MQC | 100 | 4.5 | 1.8 | 5.8 | 2.5 |

| HQC | 800 | 3.9 | -0.5 | 4.7 | 0.2 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels. The results are presented in Table 3. The extraction recovery was consistent and reproducible. The matrix effect was found to be minimal, indicating that the method is not significantly affected by the plasma matrix.

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Precision of Recovery (%CV) | Mean Matrix Effect (%) | Precision of Matrix Effect (%CV) |

| LQC | 3 | 92.1 | 5.8 | 98.5 | 4.1 |

| MQC | 100 | 94.5 | 4.2 | 101.2 | 3.5 |

| HQC | 800 | 93.8 | 3.9 | 99.8 | 2.8 |

Conclusion

A highly sensitive, specific, and reliable UPLC-MS/MS method for the quantification of acebutolol in human plasma has been developed and validated. The use of a deuterated internal standard ensures high accuracy and precision. The simple protein precipitation sample preparation method allows for high-throughput analysis. This method is suitable for application in clinical and pharmacokinetic studies of acebutolol.

Protocols

Protocol 1: Preparation of Stock and Working Solutions

-

Acebutolol Stock Solution (1 mg/mL): Accurately weigh 10 mg of acebutolol hydrochloride and dissolve in 10 mL of methanol.

-

Acebutolol-d5 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Acebutolol-d5 and dissolve in 1 mL of methanol.

-

Acebutolol Working Solutions: Prepare serial dilutions of the acebutolol stock solution with 50:50 methanol:water to obtain working solutions for calibration standards and QC samples.

-

Acebutolol-d5 Working Solution (Internal Standard): Dilute the Acebutolol-d5 stock solution with 50:50 methanol:water to achieve a final concentration of 100 ng/mL.

Protocol 2: Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike appropriate amounts of the acebutolol working solutions into blank human plasma to obtain final concentrations of 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.

-

Quality Control (QC) Samples: Spike appropriate amounts of the acebutolol working solutions into blank human plasma to obtain final concentrations for LLOQ (1 ng/mL), LQC (3 ng/mL), MQC (100 ng/mL), and HQC (800 ng/mL).

-

Vortex all prepared standards and QCs and store at -80°C until analysis.

Visualizations

Caption: Experimental workflow for the quantitative analysis of acebutolol in plasma.

Caption: Key parameters for bioanalytical method validation.

References

Application of Acebutolol-d5 in Bioequivalence Studies: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of Acebutolol-d5 as an internal standard in bioequivalence studies of acebutolol. These guidelines are intended to support the design and execution of robust bioanalytical methods essential for generic drug development and clinical pharmacology research.

Introduction to Acebutolol and the Role of Deuterated Internal Standards

Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist used in the management of hypertension and cardiac arrhythmias. It works by blocking the effects of catecholamines, such as epinephrine, on the heart, thereby reducing heart rate and blood pressure.[1] Acebutolol is metabolized in the liver to an active metabolite, diacetolol, which also contributes to its therapeutic effects.[2]

Bioequivalence (BE) studies are critical for the approval of generic drug products, demonstrating that the generic formulation exhibits a comparable rate and extent of absorption to the reference listed drug.[3] Accurate and precise quantification of the drug and its metabolites in biological matrices is the cornerstone of these studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Acebutolol-d5, is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Acebutolol-d5, being chemically identical to acebutolol with the exception of isotopic substitution, co-elutes with the analyte and experiences similar extraction recovery and matrix effects. This minimizes analytical variability and ensures the reliability and reproducibility of the bioanalytical method.

Pharmacokinetic Parameters of Acebutolol

Understanding the pharmacokinetic profile of acebutolol is fundamental to designing a bioequivalence study. Key parameters from a single-dose bioequivalence study of a 400 mg acebutolol formulation are summarized below.

| Pharmacokinetic Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (90% CI) |

| Acebutolol | |||

| AUC₀-t (ng·hr/mL) | 4126.8 ± 825.4 | 4219.4 ± 843.9 | 0.98 (93.1 - 103.2%) |

| Cₘₐₓ (ng/mL) | 567.3 ± 141.8 | 585.1 ± 134.6 | 0.97 (91.5 - 102.8%) |

| tₘₐₓ (hr) | 2.6 ± 0.9 | 2.5 ± 0.8 | - |

| t₁/₂ (hr) | 3.8 ± 0.7 | 3.9 ± 0.8 | - |

| Diacetolol (Active Metabolite) | |||

| AUC₀-t (ng·hr/mL) | 7895.2 ± 1973.8 | 8012.5 ± 2003.1 | 0.99 (94.2 - 103.9%) |

| Cₘₐₓ (ng/mL) | 698.4 ± 153.6 | 715.3 ± 164.5 | 0.98 (92.7 - 103.5%) |

| tₘₐₓ (hr) | 4.1 ± 1.1 | 4.0 ± 1.0 | - |

| t₁/₂ (hr) | 9.2 ± 2.1 | 9.3 ± 2.3 | - |

Data adapted from an FDA Bioequivalence Review.[2]

Experimental Protocols

Bioequivalence Study Protocol: Single-Dose, Two-Way Crossover

This protocol outlines a typical single-dose, randomized, two-period, two-sequence crossover bioequivalence study of acebutolol tablets under fasting conditions. A similar protocol can be adapted for fed conditions by administering the drug after a standardized high-fat, high-calorie meal.[4][5]

3.1.1. Study Design and Population

-

Design: A randomized, open-label, two-treatment, two-period, crossover study.

-

Subjects: A sufficient number of healthy, non-smoking male and female volunteers aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

-

Washout Period: A washout period of at least 7 to 10 half-lives of the drug (e.g., 7 days for acebutolol) should separate the two treatment periods.

3.1.2. Dosing and Sample Collection

-

Subjects will fast for at least 10 hours overnight before drug administration.[4]

-

A single oral dose of the test or reference acebutolol formulation (e.g., 400 mg tablet) will be administered with 240 mL of water.

-

Blood samples (approximately 5 mL) will be collected into EDTA-containing tubes at pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.[2]

-

Plasma will be separated by centrifugation and stored at -70°C until analysis.

Bioanalytical Method: UPLC-MS/MS for Acebutolol and Diacetolol

This protocol provides a validated method for the simultaneous quantification of acebutolol and its active metabolite, diacetolol, in human plasma using Acebutolol-d5 as the internal standard.

3.2.1. Materials and Reagents

-

Acebutolol and Diacetolol reference standards

-

Acebutolol-d5 (internal standard)

-

HPLC-grade acetonitrile, methanol, and formic acid

-

Ultrapure water

-

Human plasma (with EDTA as anticoagulant)

3.2.2. Sample Preparation: Protein Precipitation

-

Allow frozen plasma samples to thaw at room temperature.

-

To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Acebutolol-d5 in methanol).

-

Vortex for 10 seconds.

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

3.2.3. UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 2 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Acebutolol: m/z 337.2 → 236.1Diacetolol: m/z 335.2 → 279.2Acebutolol-d5: m/z 342.2 → 241.1 (Predicted) |

| Dwell Time | 100 ms per transition |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

Note: MRM transitions for Acebutolol-d5 are predicted and should be optimized during method development.

3.2.4. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessment of:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (intra- and inter-day)

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

Acebutolol Bioequivalence Study Workflow

Caption: Workflow of a typical Acebutolol bioequivalence study.

Acebutolol Mechanism of Action: Signaling Pathway

Caption: Acebutolol's antagonism of the β1-adrenergic receptor signaling pathway.

References

Protocol for the Quantification of Acebutolol in Human Urine Using Acebutolol-d5 as an Internal Standard by LC-MS/MS

This application note provides a detailed protocol for the quantitative analysis of acebutolol in human urine samples. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Acebutolol-d5 as an internal standard to ensure accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Introduction

Acebutolol is a cardioselective beta-blocker used in the management of hypertension and cardiac arrhythmias. Accurate measurement of its concentration in urine is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as Acebutolol-d5, is the gold standard for quantitative bioanalysis using mass spectrometry.[1] This approach effectively compensates for variations in sample preparation, instrument response, and matrix effects, leading to highly reliable results.

This protocol outlines a robust method for the extraction and quantification of acebutolol in urine, providing researchers, scientists, and drug development professionals with a comprehensive guide for its implementation.

Experimental

Materials and Reagents

-

Acebutolol hydrochloride (analytical standard)

-

Acebutolol-d5 hydrochloride (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human urine (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

-

Nitrogen generator

-

Data acquisition and processing software

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of acebutolol and Acebutolol-d5 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of acebutolol by serial dilution of the stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike urine samples for the calibration curve.

-

Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of Acebutolol-d5 at a concentration of 100 ng/mL in a 50:50 mixture of methanol and water.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a reliable method for extracting acebutolol from urine with high recovery rates.[2]

-

Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge the samples at 4000 rpm for 10 minutes to remove any particulate matter.

-

Spiking: Take 1 mL of the urine supernatant and spike with 10 µL of the 100 ng/mL Acebutolol-d5 internal standard working solution. For calibration standards, spike with the appropriate acebutolol working standard solution. For quality control (QC) samples, spike with acebutolol at low, medium, and high concentrations.

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Loading: Load the pre-treated and spiked urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elution: Elute the analytes from the cartridge with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

LC-MS/MS Analysis

Liquid Chromatography Conditions

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B (re-equilibration)

-

Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Instrument Parameters (to be optimized for the specific instrument):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Data Presentation

The following table summarizes the key quantitative parameters for the analysis of acebutolol using Acebutolol-d5 as an internal standard.

| Parameter | Acebutolol | Acebutolol-d5 (Internal Standard) |

| Precursor Ion (m/z) | 337.2 | 342.2 |

| Product Ion 1 (m/z) (Quantifier) | 116.1 | 116.1 |

| Product Ion 2 (m/z) (Qualifier) | 234.1 | 234.1 |

| Collision Energy (eV) | To be optimized | To be optimized |

| Cone Voltage (V) | To be optimized | To be optimized |

| Retention Time (min) | Approx. 2.0 | Approx. 2.0 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[4] | N/A |

| Calibration Curve Range | 1.0 - 100 ng/mL[4] | N/A |

Experimental Protocols

Calibration Curve and Quality Control Sample Preparation

-

Prepare a series of calibration standards by spiking drug-free human urine with known concentrations of acebutolol (e.g., 1, 5, 10, 25, 50, 75, and 100 ng/mL).

-

Prepare quality control (QC) samples at a minimum of three concentration levels: low (e.g., 3 ng/mL), medium (e.g., 30 ng/mL), and high (e.g., 80 ng/mL).

-

Spike all calibration standards and QC samples with the Acebutolol-d5 internal standard solution to a final concentration of 10 ng/mL.

-

Process the calibration standards and QC samples alongside the unknown urine samples using the Solid-Phase Extraction protocol described in Section 3.

Data Analysis

-

Integrate the peak areas for both acebutolol and Acebutolol-d5 for each sample, standard, and QC.

-

Calculate the peak area ratio of acebutolol to Acebutolol-d5.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

-

Determine the concentration of acebutolol in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Visualizations

References

- 1. lcms.cz [lcms.cz]

- 2. The feasibility of the detection and quantitation of beta-adrenergic blockers by solid-phase extraction and subsequent derivatization with methaneboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Acebutolol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist used in the management of hypertension and cardiac arrhythmias.[1][2][3] Its deuterated analog, Acebutolol-d5, in which five hydrogen atoms have been replaced by deuterium, serves as a valuable tool in analytical and drug discovery settings. The primary application of deuterated compounds like Acebutolol-d5 in high-throughput screening (HTS) is not as a compound to be screened for new biological activity, but rather as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry.[4][5][6] The deuterium labeling provides a distinct mass signature, allowing for precise quantification of the unlabeled analyte while behaving almost identically to the parent compound during sample preparation and analysis.[7][8][9]

These application notes provide an overview and detailed protocols for the use of Acebutolol-d5 as an internal standard in a high-throughput screening context for the discovery of novel modulators of beta-adrenergic signaling or for high-throughput pharmacokinetic profiling.

Signaling Pathway of Acebutolol

Acebutolol selectively blocks beta-1 adrenergic receptors, which are predominantly found in the heart.[1][10][11] This blockade counteracts the effects of catecholamines like epinephrine, leading to a reduction in heart rate and blood pressure.[1][2]

Caption: Mechanism of action of Acebutolol.

Application: Internal Standard for LC-MS/MS-Based High-Throughput Screening

In a typical HTS campaign to identify novel beta-1 adrenergic receptor antagonists, a library of compounds is screened for their ability to displace a known ligand or inhibit a downstream signaling event. If the assay readout is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), Acebutolol-d5 can be used as an internal standard to ensure the accuracy and reproducibility of the quantification of a probe compound or the unlabeled Acebutolol itself.

Experimental Workflow

The following diagram illustrates a typical workflow for an LC-MS/MS-based HTS assay using an internal standard.

Caption: HTS workflow with an internal standard.

Protocols

Protocol 1: High-Throughput Screening for Beta-1 Adrenergic Receptor Antagonists using a Competitive Binding Assay with LC-MS/MS Readout

This protocol describes a competitive binding assay to screen for compounds that displace a known beta-1 adrenergic receptor ligand (probe). Acebutolol-d5 is used as an internal standard for the quantification of the displaced probe.

Materials:

-

Cell line stably expressing the human beta-1 adrenergic receptor

-

Assay plates (e.g., 384-well)

-

Compound library

-

Known non-labeled beta-1 adrenergic receptor ligand (probe)

-

Acebutolol-d5 (internal standard)

-

Cell lysis buffer

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Compound Plating: Prepare assay plates containing the compound library, positive controls (e.g., unlabeled Acebutolol), and negative controls (e.g., DMSO).

-

Cell Seeding: Seed the assay plates with cells expressing the beta-1 adrenergic receptor and incubate to allow for cell attachment.

-

Compound Incubation: Add the probe ligand to all wells at a final concentration near its Kd. Incubate the plates to allow for binding to reach equilibrium.

-

Washing: Wash the plates to remove unbound probe.

-

Cell Lysis: Lyse the cells to release the bound probe.

-

Internal Standard Addition: Add Acebutolol-d5 to each well at a fixed concentration.

-

Sample Preparation: Precipitate proteins by adding acetonitrile. Centrifuge the plates and transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, monitoring for the mass transitions of both the probe and Acebutolol-d5.

-

Data Analysis: Calculate the peak area ratio of the probe to Acebutolol-d5. Determine the percent inhibition for each test compound relative to the controls.

Protocol 2: High-Throughput Pharmacokinetic (PK) Screening

This protocol outlines a method for rapidly assessing the metabolic stability of new chemical entities (NCEs) in a high-throughput format using liver microsomes. Acebutolol-d5 is used as an internal standard for the quantification of the parent NCE.

Materials:

-

Test compounds (NCEs)

-

Pooled liver microsomes (e.g., human, rat)

-

NADPH regenerating system

-

Acebutolol-d5 (internal standard)

-

Acetonitrile

-

Incubation buffer (e.g., potassium phosphate buffer)

-

LC-MS/MS system

Procedure:

-

Reaction Preparation: In a 96-well plate, combine the test compound, liver microsomes, and incubation buffer.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C.

-

Time Point Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing a fixed concentration of Acebutolol-d5.

-

Sample Preparation: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, monitoring for the mass transitions of the NCE and Acebutolol-d5.

-

Data Analysis: Calculate the peak area ratio of the NCE to Acebutolol-d5 at each time point. Determine the rate of metabolism and the in vitro half-life of the NCE.

Data Presentation

Quantitative data from HTS assays should be summarized for clarity and ease of comparison.

Table 1: Exemplary HTS Results for Novel Beta-1 Adrenergic Receptor Antagonists

| Compound ID | IC50 (nM) | Maximum Inhibition (%) | Z'-Factor |

| NCE-001 | 12.5 | 98.2 | 0.85 |

| NCE-002 | 250.1 | 95.5 | 0.83 |

| NCE-003 | >10,000 | 10.3 | 0.86 |

| Acebutolol | 15.8 | 99.1 | 0.88 |

Note: The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[12]

Table 2: Exemplary High-Throughput PK Screening Data

| Compound ID | In Vitro Half-Life (min) | Intrinsic Clearance (µL/min/mg) |